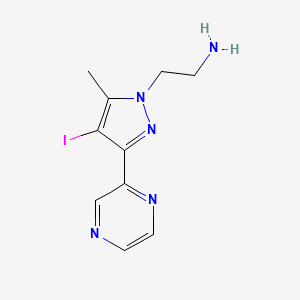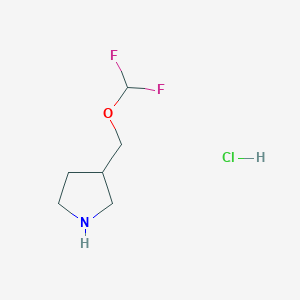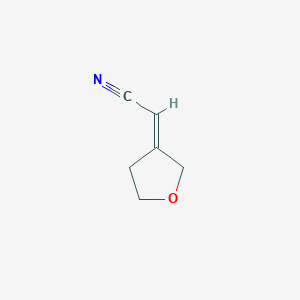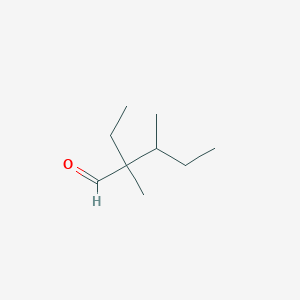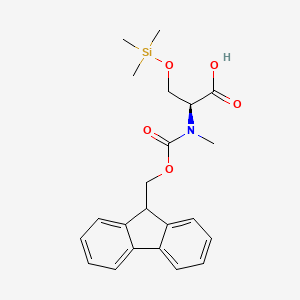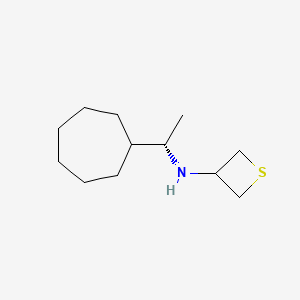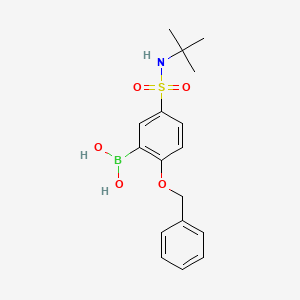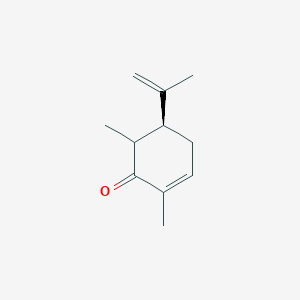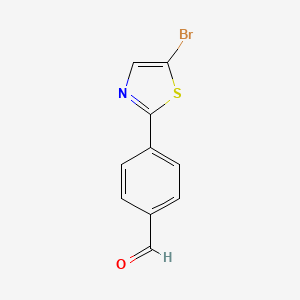
4-(5-Bromothiazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiazol-2-yl)benzaldehyde is an organic compound with the molecular formula C10H6BrNOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromothiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiazol-2-yl)benzaldehyde typically involves the bromination of thiazole derivatives followed by formylation. One common method includes dissolving the precursor compound in dimethylformamide (DMF) and adding N-bromosuccinimide (NBS) as the brominating agent. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromothiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium catalysts are often used in cross-coupling reactions.
Major Products:
Oxidation: 4-(5-Bromothiazol-2-yl)benzoic acid.
Reduction: 4-(5-Bromothiazol-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromothiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(5-Bromothiazol-2-yl)benzaldehyde involves its interaction with various molecular targets. The bromothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the thiazole ring.
2-Acylamino-4-halothiazoles: Contains a thiazole ring with different substituents.
Benzothiazole derivatives: Similar core structure with variations in substituents .
Uniqueness: 4-(5-Bromothiazol-2-yl)benzaldehyde is unique due to the presence of both a bromothiazole ring and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H6BrNOS |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-9-5-12-10(14-9)8-3-1-7(6-13)2-4-8/h1-6H |
InChI Key |
GKELCZSBLAFMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


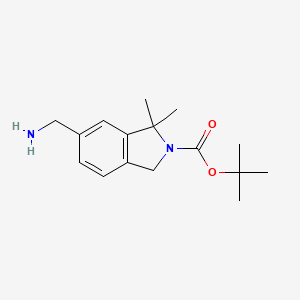
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
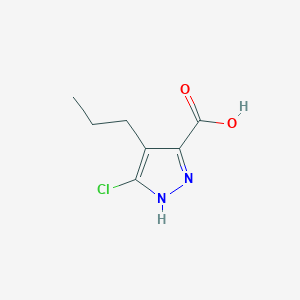
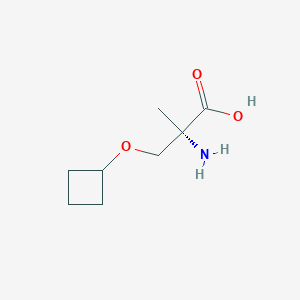
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
